molecular formula C9H5FN2O2 B3258919 6-Fluoroquinoxaline-2-carboxylic acid CAS No. 311346-83-5

6-Fluoroquinoxaline-2-carboxylic acid

Numéro de catalogue: B3258919
Numéro CAS: 311346-83-5
Poids moléculaire: 192.15 g/mol
Clé InChI: SNGVGGGGVMZBDH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-Fluoroquinoxaline-2-carboxylic acid is a fluorinated derivative of quinoxaline, a nitrogen-containing heterocyclic compound. Its molecular formula is C9H5FN2O2, and it has a molecular weight of 192.15 g/mol

Analyse Des Réactions Chimiques

Types of Reactions: 6-Fluoroquinoxaline-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Applications De Recherche Scientifique

Activité Biologique

6-Fluoroquinoxaline-2-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive review of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the quinoxaline family, characterized by a fused bicyclic structure containing nitrogen atoms. The fluorine substitution at the 6-position enhances its biological activity by influencing the electronic properties of the molecule, which can affect its interaction with biological targets.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines, including breast (MCF-7) and colorectal (HCT-116) cancers.

  • Mechanism of Action : The compound induces apoptosis and cell cycle arrest in cancer cells. For instance, it has been shown to arrest the cell cycle at the G1 phase in MCF-7 cells, with an IC50 value of approximately 168.78 µM .
  • Case Study : A study investigated several derivatives of quinoxaline compounds, revealing that modifications at specific positions could enhance anticancer potency. The most active derivative exhibited an IC50 of 1.9 µg/mL against HCT-116 cells, outperforming standard chemotherapeutics like doxorubicin .

Antimycobacterial Activity

This compound derivatives have also demonstrated promising activity against Mycobacterium tuberculosis.

  • Mechanism : The compound acts as a DNA-damaging agent, which is critical for inhibiting bacterial growth. In vitro testing has shown minimum inhibitory concentrations (MICs) as low as 1.25 μg/mL against M. tuberculosis strains .
  • Research Findings : A recent study highlighted that specific modifications in the quinoxaline structure significantly influenced antimycobacterial potency and selectivity .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by structural modifications:

Modification Effect on Activity Reference
Fluorine at C6Enhances binding affinity to targets
Carboxamide GroupReduces antitubercular effectiveness
Lipophilic Side ChainsIncreases membrane permeability

Enzymatic Resolution Techniques

Recent advancements in enzymatic resolution methods have improved the synthesis of optically pure derivatives of this compound. A study utilized two esterases from Geobacillus thermocatenulatus to achieve high enantiomeric excess (ee) values . This method not only enhances yield but also reduces environmental impact compared to traditional chemical synthesis.

Propriétés

IUPAC Name

6-fluoroquinoxaline-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FN2O2/c10-5-1-2-6-7(3-5)11-4-8(12-6)9(13)14/h1-4H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNGVGGGGVMZBDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN=C2C=C1F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Using the method of Dodd (Synthesis, 1993, 295–297), a solution of 6-fluoroquinoxaline-2-carboxaldehyde (71 mg, 0.4 mmol) in formic acid (2 mL) was cooled in an ice bath and treated with hydrogen peroxide (2 mL of 30%). The reaction was stirred in the ice bath for 3 hours. After this time the reaction mixture was diluted with 10% HCl (25 mL) and extracted with dichloromethane (4×25 mL). The combined organic extracts were dried over anhydrous MgSO4, filtered and concentrated to afford 35 mg (45%) of 6-fluoroquinoxaline-2-carboxylic acid.
Quantity
71 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
6-Fluoroquinoxaline-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-Fluoroquinoxaline-2-carboxylic acid
Reactant of Route 3
6-Fluoroquinoxaline-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
6-Fluoroquinoxaline-2-carboxylic acid
Reactant of Route 5
6-Fluoroquinoxaline-2-carboxylic acid
Reactant of Route 6
6-Fluoroquinoxaline-2-carboxylic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.